2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
Description
This compound features a central acetamide backbone substituted with a 2,3-dichlorophenoxy group and an (E)-configured imine-linked 2,3-dichlorophenyl moiety. Its molecular formula is C₁₅H₁₀Cl₄N₂O₂, with a molecular weight of 396.07 g/mol.
Properties
Molecular Formula |
C15H10Cl4N2O2 |
|---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-4-1-3-9(14(10)18)7-20-21-13(22)8-23-12-6-2-5-11(17)15(12)19/h1-7H,8H2,(H,21,22)/b20-7+ |
InChI Key |
BZUXFPXMWQZSOP-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2,3-dichlorobenzaldehyde in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and imine groups are susceptible to hydrolysis:
Acidic Hydrolysis
In 2M HCl at 80°C:
-
The imine bond hydrolyzes to regenerate 2,3-dichlorobenzaldehyde and 2-(2,3-dichlorophenoxy)acetamide.
-
Prolonged exposure (>12 hr) cleaves the acetamide group, yielding 2-(2,3-dichlorophenoxy)acetic acid .
Basic Hydrolysis
In 1M NaOH at 60°C:
Kinetic Data :
| Condition | Half-Life (hr) | Activation Energy (kJ/mol) |
|---|---|---|
| 2M HCl | 3.2 | 45.8 ± 1.2 |
| 1M NaOH | 1.8 | 38.5 ± 0.9 |
Nucleophilic Substitution at Dichlorophenyl Groups
The 2,3-dichlorophenyl rings undergo substitution under catalytic conditions :
| Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|
| Methoxide | CuI | Methoxy derivative | 62% |
| Thiophenol | Pd(PPh₃)₄ | Phenylthio derivative | 58% |
| Ammonia | FeCl₃ | Amino derivative | 47% |
Key Observations :
-
Ortho-chlorine substituents exhibit higher reactivity than para positions due to steric and electronic effects.
-
Reactions proceed via SNAr mechanisms, confirmed by deuterium exchange experiments .
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems:
Thermal Cyclization
Heating in DMF at 120°C for 8 hr induces intramolecular cyclization, producing a benzoxazine derivative :
Yield : 71%
Metal-Catalyzed Cyclization
With Cu(OAc)₂ in DMSO, the imine and acetamide groups form a quinazolinone ring :
Conditions : 100°C, 12 hr, N₂ atmosphere
Yield : 65%
Redox Reactions
The imine group participates in reduction and oxidation:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Reduction | NaBH₄ | Secondary amine | Intermediate for hydrazine derivatives |
| Oxidation | KMnO₄ | Nitroso compound | Precursor for coordination complexes |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C-Cl bond cleavage, forming dechlorinated products:
| Product | Chlorine Atoms Removed | Yield |
|---|---|---|
| A | 1 (ortho) | 34% |
| B | 2 (ortho and meta) | 22% |
Mechanistic Insight : Radical intermediates confirmed via ESR spectroscopy.
Biological Activity and Reactivity Correlation
While not a direct chemical reaction, the compound’s bioactivity (e.g., antimicrobial effects) correlates with its ability to:
-
Chelate metal ions via the imine nitrogen and amide oxygen .
-
Undergo enzymatic hydrolysis in microbial systems to release cytotoxic dichlorophenol derivatives .
Stability Under Storage Conditions
Degradation Pathways :
-
Hydrolysis (humidity >60%) → 2,3-dichlorophenol + acetamide byproducts.
-
Photodegradation → Dechlorinated analogs.
Recommended Storage : Anhydrous ethanol, -20°C, amber vials .
Scientific Research Applications
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects and its role as a pharmacological agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s dual 2,3-dichlorophenyl groups increase lipophilicity compared to analogs with single aromatic rings (e.g., 723255-83-2) .
- Reactivity : The imine bond in the target compound may render it more susceptible to hydrolysis than stable alkyl-linked analogs (e.g., 24723-30-6) .
Biological Activity
The compound 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 399.08 g/mol
This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and an acetamide moiety that may contribute to its biological activity.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study on structurally related dichloro-substituted compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting potential applications in cancer therapy .
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC values ranged from 10 to 30 µM depending on the cell line tested.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups. The administration of the compound led to significant tumor regression in xenograft models.
Toxicity and Safety Profile
While the biological activity is promising, toxicity studies are crucial. Preliminary assessments indicate moderate toxicity levels at higher concentrations, necessitating further investigation into dose-response relationships and long-term effects.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
